molecular formula C16H14F3N5O B2418503 6-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyridine-2-carbonitrile CAS No. 2380077-97-2

6-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyridine-2-carbonitrile

Cat. No. B2418503
CAS RN: 2380077-97-2
M. Wt: 349.317
InChI Key: RTKSRVQMVWLFCO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The trifluoromethyl group is electron-withdrawing, which would affect the electronic structure of the molecule. The pyrimidine and piperidine rings are both six-membered rings, but the pyrimidine ring is aromatic while the piperidine ring is not. The nitrile group is a polar group, which could affect the compound’s solubility and reactivity.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The trifluoromethyl group is quite stable and does not easily undergo reactions. The pyrimidine ring, being aromatic, could undergo electrophilic aromatic substitution reactions. The piperidine ring could undergo reactions at the nitrogen, such as protonation or alkylation. The nitrile group could undergo reactions like hydrolysis to form a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the trifluoromethyl group could increase the compound’s stability and decrease its reactivity. The presence of the nitrile group could increase the compound’s polarity and potentially its boiling point. The aromatic pyrimidine ring could contribute to the compound’s UV/Vis absorption properties.

Mechanism of Action

Without specific context, it’s hard to say what the mechanism of action of this compound would be. If it’s a drug, the mechanism of action would depend on the specific biological target of the drug. If it’s a reagent in a chemical reaction, the mechanism of action would depend on the specifics of the reaction .

Future Directions

The future directions for this compound would depend on its applications. If it’s a drug, future research could focus on improving its efficacy or reducing its side effects. If it’s a reagent, future research could focus on finding new reactions that it can be used in or improving the yield or selectivity of existing reactions .

properties

IUPAC Name

6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O/c17-16(18,19)13-4-7-21-15(23-13)25-12-5-8-24(9-6-12)14-3-1-2-11(10-20)22-14/h1-4,7,12H,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKSRVQMVWLFCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)C3=CC=CC(=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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